PIM-1 Kinase Inhibitory Potency: Direct Head-to-Head Comparison with Compound 10, Staurosporine, and SKI-O-068
In a direct head-to-head PIM-1 kinase inhibition assay using the HTScan® PIM-1 Kinase Assay Kit, 4-(but-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine (compound 4) achieved an IC₅₀ of 11.4 nM with 97.8% inhibition, outperforming its closest in-series analog compound 10 (IC₅₀ = 17.2 nM, 94.6% inhibition) and the reference pan-kinase inhibitor staurosporine (IC₅₀ = 16.7 nM, 95.6% inhibition) [1]. Compound 4 was approximately 1.5-fold more potent than compound 10 and 1.5-fold more potent than staurosporine on an IC₅₀ basis. It was also 10.8-fold more potent than the pyrido[4,3-d]pyrimidine derivative SKI-O-068 (IC₅₀ = 123 nM), a previously reported PIM-1 inhibitor [1].
| Evidence Dimension | PIM-1 kinase inhibition (IC₅₀ and % inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 11.4 ± 0.13 nM; 97.8 ± 1.8% inhibition |
| Comparator Or Baseline | Compound 10: IC₅₀ = 17.2 ± 0.20 nM, 94.6 ± 2.1% inhibition; Staurosporine: IC₅₀ = 16.7 ± 0.32 nM, 95.6 ± 2.4% inhibition; SKI-O-068: IC₅₀ = 123 ± 14 nM |
| Quantified Difference | 1.51-fold more potent than compound 10; 1.46-fold more potent than staurosporine; 10.8-fold more potent than SKI-O-068 |
| Conditions | HTScan® PIM-1 Kinase Assay Kit #7573; compounds dissolved in DMSO (0.1%); four serial concentrations; IC₅₀ calculated by sigmoidal non-linear regression curve fit of percentage inhibition against five concentrations (n = 3 independent replicates) |
Why This Matters
Procurement of the correct compound (compound 4) ensures the highest PIM-1 inhibitory potency within this scaffold series, directly impacting assay sensitivity and the interpretability of downstream cellular pharmacology.
- [1] Tantawy, E. S.; Nafie, M. S.; Morsy, H. A.; El-Sayed, H. A.; Moustafa, A. H.; Mohammed, S. M. Synthesis of Novel Bioactive Pyrido[2,3-d]pyrimidine Derivatives with Potent Cytotoxicity through Apoptosis as PIM-1 Kinase Inhibitors. RSC Adv. 2024, 14, 11098–11111. Table 2 (IC₅₀ values of PIM-1 kinase inhibition). DOI: 10.1039/D4RA00902A. View Source
